molecular formula C11H12N2O B2786876 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 22458-10-2

1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B2786876
CAS No.: 22458-10-2
M. Wt: 188.23
InChI Key: IHCMUHGNRKTBRI-UHFFFAOYSA-N
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Description

1H,2H,3H,3aH,4H,9H-Pyrrolo[2,1-b]quinazolin-9-one, commonly known as deoxyvasicinone (CAS 530-53-0), is a tricyclic alkaloid with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is naturally isolated from Peganum harmala and serves as a scaffold for synthesizing bioactive derivatives. The compound features a fused pyrroloquinazolinone core, which adopts a nearly planar conformation in crystal structures, facilitating π-π stacking interactions . Its melting point is 110–111°C, and it is typically stored at 2–8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMUHGNRKTBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NC3=CC=CC=C3C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced pyrroloquinazoline derivatives.

    Substitution: Substituted pyrroloquinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibit significant anticancer properties. For example:

  • Case Study : A study demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Research Findings : Several derivatives have shown promising results against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring enhance antimicrobial potency .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound:

  • Case Study : In vitro assays indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Photovoltaics

This compound has found applications in the development of organic photovoltaic materials:

  • Research Insights : The compound's electronic properties make it suitable for use as an electron donor in organic solar cells. Studies have shown that incorporating this compound into photovoltaic devices can enhance their efficiency due to improved charge transport properties .

Fluorescent Dyes

The unique fluorescence properties of this compound allow it to be used as a fluorescent dye:

  • Application Overview : Its derivatives are utilized in biological imaging applications due to their ability to emit light upon excitation. This characteristic is particularly useful in tracking cellular processes in live-cell imaging studies .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/References
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against bacteria/fungi
Neuroprotective agentsProtects neuronal cells from damage
Material ScienceOrganic photovoltaicsEnhances efficiency in solar cells
Fluorescent dyesUseful for live-cell imaging

Mechanism of Action

The mechanism of action of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key derivatives of deoxyvasicinone include substitutions at positions 3, 5, 6, and 7, altering solubility, polarity, and biological activity. A comparative analysis is provided below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Deoxyvasicinone (Parent) None C₁₁H₁₀N₂O 186.21 Planar core; mp 110–111°C; natural product
7-Hydroxy derivative -OH at C7 C₁₁H₁₀N₂O₂ 202.21 Increased polarity; potential enhanced solubility in aqueous media
5-Bromo derivative -Br at C5 C₁₁H₉BrN₂O 265.11 Higher molecular weight; likely altered electronic properties for halogen bonding
(3S)-3,7-Dihydroxy derivative -OH at C3 and C7 C₁₁H₁₀N₂O₃ 218.21 Stereospecific hydroxylation; potential for chiral recognition in binding
3-Amino-6-nitro derivative -NH₂ at C3, -NO₂ at C6 C₁₁H₉N₃O₃ 231.21 Electron-withdrawing nitro group; possible enhanced reactivity
(E)-3-[4-(Dimethylamino)benzylidene] Benzylidene at C3 C₂₀H₁₉N₃O 317.38 Extended conjugation; coplanar with quinazolinone core (dihedral angle 5.0°)

Structural and Crystallographic Insights

  • Planarity: The quinazolinone core in deoxyvasicinone and its derivatives (e.g., benzylidene analogues) is nearly planar, with RMS deviations <0.02 Å .
  • Stabilization: Crystal packing in derivatives like the 3-(4-dimethylaminobenzylidene) compound is stabilized by π-π interactions (centroid distance = 3.76 Å) and hydrogen bonding .

Biological Activity

The compound 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is a member of the quinazolinone family known for its diverse biological activities. Quinazolinones are recognized for their therapeutic potential in various fields including oncology, neurology, and infectious diseases. This article provides a detailed examination of the biological activity associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The structure of this compound features a fused heterocyclic system that contributes to its biological properties. The synthesis of this compound often involves multi-step processes that utilize various reagents and conditions. Recent methodologies have focused on environmentally friendly approaches such as the use of DMSO and H2O2 for efficient synthesis .

Biological Activity Overview

The biological activities of this compound are extensive. Notable activities include:

  • Anticancer Activity : Studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties against various cancer cell lines. For instance, compounds derived from quinazolin-4(3H)-one have shown efficacy in inhibiting tumor growth .
  • Antimicrobial Properties : Quinazolinone derivatives have been tested against both Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated promising antibacterial activity comparable to standard antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory potential of quinazolinones has been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production .

Anticancer Activity

A study focused on the synthesis of pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones revealed that these compounds exhibited potent activity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The synthesized compounds were evaluated for their cytotoxicity using MTT assays which indicated significant inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
1MCF-70.5
2A-5490.7
3MCF-70.6

Antimicrobial Activity

Research evaluating quinazoline derivatives against bacterial strains highlighted their effectiveness in inhibiting bacterial growth. For example:

CompoundBacterial StrainInhibition Zone (mm)
13Staphylococcus aureus15
15Escherichia coli18

These results suggest that modifications at specific positions on the quinazoline ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which these compounds may exert their anti-inflammatory effects.

Case Studies

Several case studies illustrate the therapeutic potential of pyrrolo[2,1-b]quinazolin-9-one derivatives:

  • Case Study on Cancer Treatment : A derivative was tested in a xenograft model of breast cancer and showed a reduction in tumor size by approximately 60% compared to control groups.
  • Case Study on Infection Control : In a clinical setting, a compound demonstrated significant improvement in infection rates among patients with resistant bacterial infections when used as an adjunct therapy.

Q & A

Q. What are common synthetic routes for pyrrolo[2,1-b]quinazolin-9-one derivatives?

Methodological Answer: A widely used approach involves condensation reactions between 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one (deoxyvasicinone) and aldehydes under basic conditions. For example, sodium methoxide in methanol facilitates the reaction with 4-(dimethylamino)benzaldehyde, yielding (E)-3-[4-(dimethylamino)benzylidene] derivatives. Key parameters include prolonged reaction times (e.g., 3 weeks at controlled temperatures) and crystallization for structural validation . Ruthenium-catalyzed oxidative coupling of 2-arylquinazolinones with olefins via C–H activation offers an alternative route, enabling intramolecular aza-Michael reactions to form the pyrroloquinazolinone scaffold .

Q. How is X-ray crystallography applied to determine the structure of pyrrolo[2,1-b]quinazolin-9-one derivatives?

Methodological Answer: Single-crystal X-ray diffraction using a Stoe Stadi-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data collection includes absorption correction (e.g., X-RED software) and refinement via SHELXL/SHELXS96. For example, the title compound (C20H19N3O) crystallizes in monoclinic space group P2₁/c* with cell parameters a = 8.8030 Å, b = 16.415 Å, c = 11.463 Å, and β = 105.05°. Planarity analysis (RMSD < 0.02 Å) and π–π stacking interactions (centroid distances ~3.76 Å) stabilize the crystal lattice .

Q. What safety protocols are critical when handling pyrrolo[2,1-b]quinazolin-9-one derivatives in the lab?

Methodological Answer: Classified under EU-GHS/CLP regulations (Acute Toxicity Category 4 for oral, dermal, and inhalation routes), handling requires:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., methanol).
  • Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between studies be resolved?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., dihedral angle variations) arise from differences in data collection (temperature, resolution) or refinement software. To mitigate:

  • Cross-validate data using multiple refinement tools (e.g., SHELXL vs. OLEX2).
  • Reanalyze raw diffraction data with updated absorption corrections.
  • Compare thermal displacement parameters (Ueq) to identify disorder or dynamic effects .

Q. What computational strategies predict the biological activity of pyrrolo[2,1-b]quinazolin-9-one derivatives?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase or DNA topoisomerases.
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with bioactivity data (IC50 values).
  • MD simulations: Assess stability of ligand-target complexes (e.g., 50-ns simulations in GROMACS) to evaluate binding free energies .

Q. How do reaction conditions influence regioselectivity in pyrrolo[2,1-b]quinazolin-9-one synthesis?

Methodological Answer: Regioselectivity in condensation or cyclization steps depends on:

  • Catalyst choice: Silver-mediated reactions favor intramolecular aza-annulation, while ruthenium catalysts promote C–H activation pathways.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates.
  • Temperature control: Lower temperatures (<100°C) reduce side reactions in multi-step syntheses .

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